molecular formula C17H22N2O3S B2636794 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 2034304-24-8

3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2636794
CAS RN: 2034304-24-8
M. Wt: 334.43
InChI Key: QGXCCGRWZLZXFB-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-tumor properties. DMXAA was first synthesized in the late 1990s, and since then, it has been the subject of numerous scientific studies. In

Scientific Research Applications

Synthesis and Characterization

  • Studies have been conducted on the synthesis, characterization, and evaluation of thiophene derivatives, highlighting their potential in various biological applications. For instance, the synthesis and antimicrobial activity of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been explored, demonstrating the methodological advancements in creating structurally diverse thiophene-containing compounds (Spoorthy et al., 2021).

Biological Activities

  • Certain benzamide derivatives based on thiazole and thiazoline, including compounds with the dimethylamino group, have been synthesized and found to exhibit anti-inflammatory activity across specific concentration ranges. This suggests the therapeutic potential of structurally similar compounds in anti-inflammatory treatments (Lynch et al., 2006).

Structural and Mechanistic Insights

  • The crystal structure of related thiophene-2-yl benzamide derivatives has been determined, providing insights into the molecular arrangement and potential interaction mechanisms that could influence the biological activity of similar compounds (Sharma et al., 2016).

Antimicrobial Evaluation

  • Novel synthesis routes have led to the creation of thiophene derivatives with evaluated antimicrobial properties, indicating the importance of such compounds in the development of new antimicrobial agents. The synthesis and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides are an example of this research direction (Talupur et al., 2021).

Enaminone Complexes

  • The synthesis, characterization, and bioactivity of enaminones, including 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, have been reported. These studies highlight the potential biological applications of enaminone complexes, suggesting areas of application for similar compounds (Jeragh & Elassar, 2015).

properties

IUPAC Name

3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-19(2)15-5-3-4-13(10-15)17(21)18-11-16(22-8-7-20)14-6-9-23-12-14/h3-6,9-10,12,16,20H,7-8,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXCCGRWZLZXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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